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Compound of Interest

Compound Name:
3-chloro-N-(2-

methylphenyl)propanamide

CAS No.: 19422-76-5

Cat. No.: B098067

Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chloro-
N-(2-methylphenyl)propanamide. As a key intermediate in various synthetic pathways,

unambiguous structural confirmation is paramount for researchers, scientists, and drug

development professionals. This document details the application of Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) to elucidate and verify the molecular structure. Each section presents not

only the acquired data but also the underlying scientific principles and experimental rationale,

ensuring a thorough and practical understanding for the user.

Compound Profile
Prior to analysis, establishing a fundamental profile of the target compound is essential for

contextualizing the spectroscopic data.

Compound Name: 3-chloro-N-(2-methylphenyl)propanamide
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Synonyms: 3-chloro-N-(o-tolyl)propanamide

CAS Number: 23935-03-7

Molecular Formula: C₁₀H₁₂ClNO

Molecular Weight: 197.66 g/mol

// Atom nodes N [label="N", pos="0,0.5!"]; C1 [label="C", pos="-1.2,0.8!"]; O1 [label="O",

pos="-1.5,1.8!"]; C2 [label="C", pos="-2.2,-0.2!"]; C3 [label="C", pos="-3.4,0.5!"]; Cl [label="Cl",

pos="-4.6,-0.2!"]; C4 [label="C", pos="1.2,0.8!"]; C5 [label="C", pos="1.5,2.1!"]; C6 [label="C",

pos="2.7,2.4!"]; C7 [label="C", pos="3.6,1.4!"]; C8 [label="C", pos="3.3,0.1!"]; C9 [label="C",

pos="2.1, -0.2!"]; C10 [label="C", pos="1.8,3.4!"]; H_N [label="H", pos="0, -0.4!"];

// Atom labels with positions // Amide N_label [label="N", pos="0,0.5!"]; C_amide_label

[label="C1", pos="-1.2,0.8!"]; O_amide_label [label="O", pos="-1.5,1.8!"]; C_alpha_label

[label="C2", pos="-2.2,-0.2!"]; C_beta_label [label="C3", pos="-3.4,0.5!"]; Cl_label [label="Cl",

pos="-4.6,-0.2!"];

// Aromatic Ring C_ar1_label [label="C4", pos="1.2,0.8!"]; C_ar2_label [label="C5",

pos="1.5,2.1!"]; C_ar3_label [label="C6", pos="2.7,2.4!"]; C_ar4_label [label="C7",

pos="3.6,1.4!"]; C_ar5_label [label="C8", pos="3.3,0.1!"]; C_ar6_label [label="C9", pos="2.1,

-0.2!"]; C_methyl_label [label="C10", pos="1.8,3.4!"];

// Edges (Bonds) N -- C1 [label=""]; C1 -- O1 [label="="]; C1 -- C2 [label=""]; C2 -- C3 [label=""];

C3 -- Cl [label=""]; N -- C4 [label=""]; N -- H_N [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""];

C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C4 [label=""]; C5 -- C10

[label=""];

// Aromatic ring representation edge [style=dashed, color="#5F6368"]; C4 -- C6; C5 -- C7; C6 --

C8; C7 -- C9; C8 -- C4; C9 -- C5; } end_dot Figure 1: Structure of 3-chloro-N-(2-
methylphenyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing

detailed information about the carbon-hydrogen framework.
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Rationale & Experimental Design
The choice of NMR experiments is dictated by the need to identify all unique proton and carbon

environments and their connectivity. A standard suite of ¹H, ¹³C, and DEPT-135 experiments

provides a complete picture.

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to

dissolve a wide range of organic compounds and its single, well-defined solvent residual

peak, which does not interfere with the analyte signals.

Experiment Suite:

¹H NMR: To determine the number of distinct proton environments, their chemical shifts,

integrations (relative number of protons), and coupling patterns (neighboring protons).

¹³C NMR: To identify all unique carbon environments.

DEPT-135: A crucial experiment for differentiating between CH, CH₂, and CH₃ carbons,

which appear as positive, negative, and positive signals, respectively. Quaternary carbons

(including C=O) are not observed in a DEPT-135 spectrum.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of 3-chloro-N-(2-
methylphenyl)propanamide in ~0.7 mL of CDCl₃.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire data on a 400 MHz (or higher) spectrometer.

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity

and ensure high spectral resolution.

¹H Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient

number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise ratio.

¹³C & DEPT-135 Acquisition: Acquire the carbon and DEPT spectra. These require a greater

number of scans due to the lower natural abundance of the ¹³C isotope.
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¹H NMR Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments.

Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.0 - 8.5 Broad Singlet 1H N-H

Amide protons
are
exchangeable
and often
appear as
broad signals.
Its chemical
shift is
concentration-
dependent.

~7.1 - 7.6 Multiplet 4H Ar-H

Aromatic protons

on the o-tolyl

group. The ortho-

substitution

pattern leads to a

complex

multiplet.

3.89 Triplet (t) 2H -CH₂-Cl

The methylene

group adjacent to

the

electronegative

chlorine atom is

significantly

deshielded. It

appears as a

triplet due to

coupling with the

adjacent CH₂

group.

2.85 Triplet (t) 2H -CO-CH₂- This methylene

group is adjacent

to the carbonyl

group and is
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

coupled to the

other methylene

group, resulting

in a triplet.

| 2.25 | Singlet (s) | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring is a singlet as

it has no adjacent proton neighbors. |

¹³C NMR & DEPT-135 Analysis
The combination of broadband ¹³C and DEPT-135 spectra allows for the unambiguous

assignment of all carbon atoms.

Table 2: ¹³C NMR & DEPT-135 Data (Predicted, 100 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

DEPT-135 Phase Assignment Rationale

~169.5 Absent C=O

The carbonyl
carbon of the
amide group is
highly deshielded
and appears at a
characteristic
downfield shift.[1]

~135.8 Absent C-NH

Aromatic quaternary

carbon directly

attached to the

nitrogen.

~130.5 Positive Ar-CH
Aromatic methine

carbon.

~129.2 Absent C-CH₃

Aromatic quaternary

carbon bearing the

methyl group.

~126.9 Positive Ar-CH
Aromatic methine

carbon.

~125.4 Positive Ar-CH
Aromatic methine

carbon.

~124.1 Positive Ar-CH
Aromatic methine

carbon.

~41.5 Negative -CO-CH₂-

Aliphatic CH₂ group

adjacent to the

carbonyl.

~39.8 Negative CH₂-Cl

Aliphatic CH₂ group

adjacent to the

chlorine atom.

| ~17.8 | Positive | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
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Sample Preparation

Data Acquisition (400 MHz)

Data Analysis

Dissolve ~15mg of sample
in 0.7mL CDCl3

Transfer to
5mm NMR Tube

Insert sample & lock

Shim magnet

Acquire ¹H Spectrum

Acquire ¹³C & DEPT-135

Process FID
(FT, Phase, Baseline)

Integrate ¹H signals

Assign peaks using
¹H, ¹³C, & DEPT data

Confirm Structure
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional

groups within a molecule.

Rationale & Experimental Design
The primary goal of IR analysis for this compound is to confirm the presence of the secondary

amide functional group and the carbon-chlorine bond. Attenuated Total Reflectance (ATR) is

the preferred method for solid samples as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR
Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid 3-chloro-N-(2-
methylphenyl)propanamide onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the

crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

produce a high-quality spectrum.

Spectral Interpretation
The IR spectrum is characterized by several key absorption bands that are diagnostic for the

amide functionality.

Table 3: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment
Functional Group
Vibration

~3270 Strong, Sharp N-H Stretch

The stretching
vibration of the N-H
bond in a
secondary amide.
[2][3]

~3060 Medium Aromatic C-H Stretch

Stretching of C-H

bonds on the aromatic

ring.[4]

~2950 Medium Aliphatic C-H Stretch

Stretching of C-H

bonds in the ethyl

chain.[4]

~1660 Strong, Sharp Amide I (C=O Stretch)

The carbonyl stretch

is the most intense

band in the spectrum

and is characteristic of

amides.[2]

~1540 Strong Amide II (N-H Bend)

A combination of N-H

in-plane bending and

C-N stretching,

characteristic of

secondary amides.[2]

~750 Strong C-Cl Stretch

The stretching

vibration for the

carbon-chlorine bond.

[3]

| ~740 | Strong | ortho-disubstitution | C-H out-of-plane bending pattern for 1,2-disubstituted

aromatic rings. |

Mass Spectrometry (MS)
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MS provides two critical pieces of information: the molecular weight of the compound and

structural information based on its fragmentation pattern.

Rationale & Experimental Design
Electron Ionization (EI) is a common, high-energy ionization technique that induces

reproducible fragmentation, creating a "fingerprint" mass spectrum for the compound. A key

feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of

³⁵Cl (~75%) and ³⁷Cl (~25%), so any fragment containing a chlorine atom will appear as a pair

of peaks (M and M+2) with an approximate intensity ratio of 3:1.[5]

Experimental Protocol: EI-MS
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion

source.[6]

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on

their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate the mass spectrum.

Data Analysis & Fragmentation
The mass spectrum confirms the molecular weight and provides insight into the molecule's

stability and structure.

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 197, corresponding

to the molecular weight of the compound with the ³⁵Cl isotope. A corresponding M+2 peak at

m/z 199 with roughly one-third the intensity will confirm the presence of one chlorine atom.[5]

Key Fragmentation Pathways: Amides often undergo characteristic cleavages.[7][8] The

most common fragmentation is the cleavage of the amide bond (N-CO), which is a dominant

pathway.[7][8]

Table 4: Predicted Major Fragments in EI-MS
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m/z
Proposed Fragment
Structure

Fragmentation Pathway

197/199
[C₁₀H₁₂³⁵ClNO]⁺ /
[C₁₀H₁₂³⁷ClNO]⁺

Molecular Ion (M⁺)

107 [C₇H₉N]⁺

Cleavage of the C-N bond with

charge retention on the

nitrogen-containing fragment.

106 [C₇H₈N]⁺

Alpha-cleavage at the N-aryl

bond followed by hydrogen

rearrangement.

91 [C₃H₄³⁵Cl]⁺

Cleavage of the amide C-N

bond, forming the

chloropropionyl cation.

| 77 | [C₆H₅]⁺ | Loss of CO from an acylium ion intermediate.[9] |

[C₁₀H₁₂ClNO]⁺˙
m/z = 197/199

(Molecular Ion)

[C₇H₈N]⁺
m/z = 106

- C₃H₄ClO•

[C₃H₄ClO]⁺
m/z = 91/93

- C₇H₈N•
(α-cleavage)

[C₇H₉N]⁺˙
m/z = 107

- C₃H₅Cl

Click to download full resolution via product page

Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple

techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://m.youtube.com/watch?v=DajagiPAkBU
https://www.benchchem.com/product/b098067/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-3-chloro-n-2-methylphenyl-propanamide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098067?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS confirms the molecular formula C₁₀H₁₂ClNO and the presence of one chlorine atom.

IR confirms the presence of a secondary amide group (N-H and C=O stretches) and an

aromatic ring.

¹³C and DEPT-135 NMR confirm the presence of 10 unique carbons, including a carbonyl,

six aromatic carbons (four CH, two quaternary), two aliphatic CH₂ groups, and one CH₃

group.

¹H NMR aligns perfectly with the proposed structure, showing the amide proton, four

aromatic protons, two distinct methylene groups as triplets, and an aromatic methyl group as

a singlet. The integrations match the number of protons in each environment.

Collectively, these datasets provide unambiguous and self-validating proof of the structure as

3-chloro-N-(2-methylphenyl)propanamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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